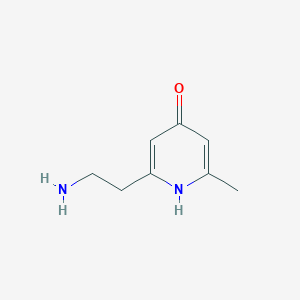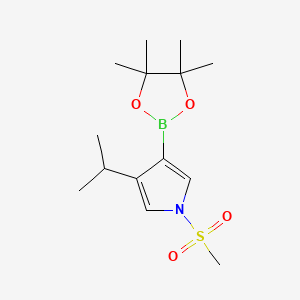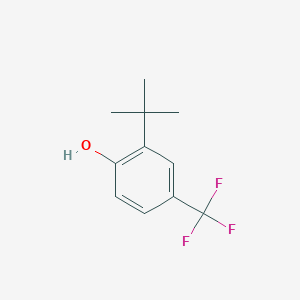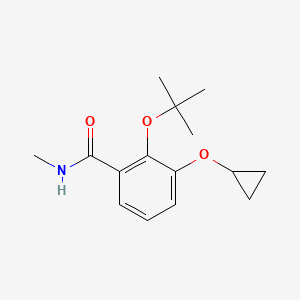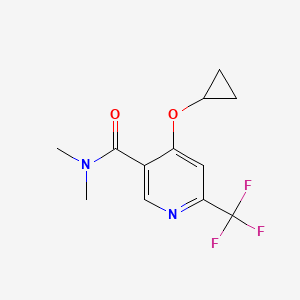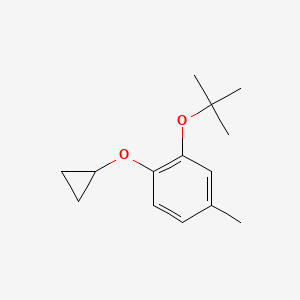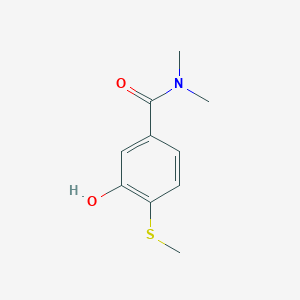
3-Hydroxy-N,N-dimethyl-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzamide, characterized by the presence of a hydroxy group, a dimethylamino group, and a methylsulfanyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(methylsulfanyl)benzoic acid.
Amidation: The carboxylic acid group of 4-(methylsulfanyl)benzoic acid is converted to an amide group through a reaction with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Hydroxylation: The final step involves the introduction of a hydroxy group at the meta position relative to the amide group. This can be achieved through electrophilic aromatic substitution using a suitable hydroxylating agent.
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the dimethylamino group can participate in electrostatic interactions. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Lacks the methylsulfanyl group, which may affect its lipophilicity and biological activity.
3-Hydroxy-N,N-diethyl-4-(methylsulfanyl)benzamide: Similar structure but with diethylamino group instead of dimethylamino group, which may influence its steric and electronic properties.
3-Hydroxy-N,N-dimethyl-4-(ethylsulfanyl)benzamide: Similar structure but with ethylsulfanyl group, which may affect its reactivity and biological interactions.
Uniqueness
3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxy, dimethylamino, and methylsulfanyl groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
3-hydroxy-N,N-dimethyl-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)7-4-5-9(14-3)8(12)6-7/h4-6,12H,1-3H3 |
Clé InChI |
YNHKKFDNSFGGPE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=C(C=C1)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


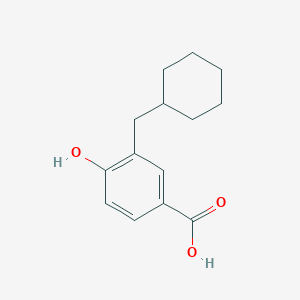

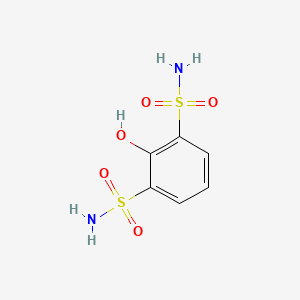
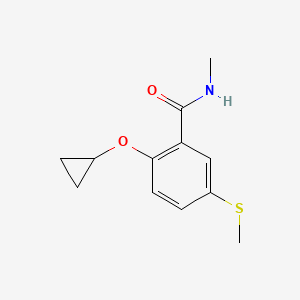
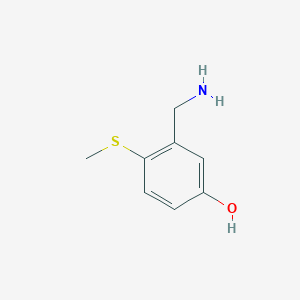
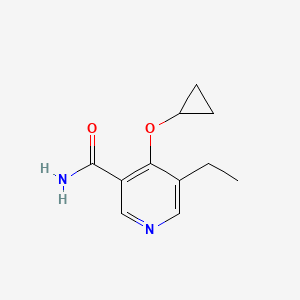
![2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14836442.png)

